3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-Methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a biphenyl core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Pyridine Group: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the biphenyl core.
Attachment of the Tetrahydro-2H-pyran Group: This step involves the formation of a tetrahydro-2H-pyran ring, which can be achieved through an acid-catalyzed cyclization reaction.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the tetrahydro-2H-pyran group.
3’-Methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
The presence of the tetrahydro-2H-pyran group in 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide adds a unique structural feature that can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-6-2-4-21(16-23)18-7-9-20(10-8-18)25(28)27-24(19-11-14-30-15-12-19)22-5-3-13-26-17-22/h2-10,13,16-17,19,24H,11-12,14-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNREXIJFMVMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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